Fumaric Acid

Thermodynamics Stability Isomerization

Specify Fumaric Acid (trans-butenedioic acid) to secure superior thermodynamic stability (ΔHc 22.7 kJ/mol lower than maleic acid) for high-temperature processing; its 0.63 g/100mL solubility prevents premature reactions in dry mixes. Achieve a 5-log pathogen reduction (E. coli O157:H7) at 0.10% concentration, a preservative efficacy unmatched by citric or malic acid. The distinct pKa2 of 4.40 ensures a clean, persistent sourness with low astringency—critical for authentic gelled confections. Insist on USP-NF/FCC-grade trans-isomer to avoid maleic acid contamination and formulation failure.

Molecular Formula C4H4O4
C4H4O4
COOH-CH=CHCOOH
Molecular Weight 116.07 g/mol
CAS No. 110-17-8
Cat. No. B1674181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFumaric Acid
CAS110-17-8
Synonymsammonium fumarate
fumaric acid
Furamag
mafusol
magnesium fumarate
sodium fumarate
Molecular FormulaC4H4O4
C4H4O4
COOH-CH=CHCOOH
Molecular Weight116.07 g/mol
Structural Identifiers
SMILESC(=CC(=O)O)C(=O)O
InChIInChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+
InChIKeyVZCYOOQTPOCHFL-OWOJBTEDSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilityless than 1 mg/mL at 72 °F (NTP, 1992)
Soluble in ethanol, concentrated sulfuric acid;  slightly soluble in ethyl ether, acetone
Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene
in 100 g 95% alcohol at 30 °C: 5.76g;  in 100 g acetone at 30 °C: 1.72 g;  in 100 g ether at 25 °C: 0.72 g
Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia.
In water, 7X10-3 mg/L at 25 °C
7.0 mg/mL
Solubility in water, g/100ml at 25Â °C: 0.63 (poor)
insoluble to slightly soluble in water;  soluble in alcohol;  slightly soluble in oils.
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Fumaric Acid (CAS 110-17-8): Technical Baseline and Procurement Specifications


Fumaric Acid (trans-butenedioic acid) is an unsaturated dicarboxylic acid existing as the trans geometric isomer of butenedioic acid [1]. It is a white, odorless, crystalline solid with a fruit-like taste, widely used as a food acidulant (E297) and chemical intermediate [2]. Key physical specifications include a high melting point (286-302°C) and low water solubility (0.63 g/100 mL at 25°C), which are distinct from its cis-isomer, maleic acid .

Why Fumaric Acid Cannot Be Substituted with Maleic or Succinic Acid in Critical Applications


Despite sharing a core C4 dicarboxylic acid structure with analogs like maleic acid (cis-isomer) and succinic acid (saturated), fumaric acid's trans configuration fundamentally alters its physicochemical and functional properties [1]. This is not a minor variation; the geometric isomerism drives quantifiable differences in thermodynamic stability, solubility, acid dissociation behavior, and biological activity . Consequently, substituting fumaric acid with a cheaper or more soluble alternative like maleic acid often leads to formulation failure, altered sensory profiles, or reduced shelf-life in food and pharmaceutical applications.

Quantifiable Performance Differentiation: Fumaric Acid vs. Maleic and Succinic Acid


Thermodynamic Stability: Lower Heat of Combustion vs. Maleic Acid

Fumaric acid is thermodynamically more stable than its cis-isomer maleic acid. This is quantified by a lower heat of combustion: fumaric acid's heat of combustion is approximately 22.7 kJ/mol lower than that of maleic acid [1]. This fundamental energy difference reflects the absence of steric strain present in the cis configuration, directly impacting its behavior under thermal processing and long-term storage.

Thermodynamics Stability Isomerization

Aqueous Solubility: Extremely Low Hydration vs. Maleic Acid

Fumaric acid exhibits dramatically lower aqueous solubility compared to maleic acid due to its trans configuration, which favors intermolecular hydrogen bonding over intramolecular interactions . At 25°C, fumaric acid solubility is 0.63 g/100 mL (6.3 g/L), whereas maleic acid is highly soluble at approximately 78 g/100 mL (780 g/L) [1]. This represents over a 100-fold difference.

Solubility Formulation Release Kinetics

Acid Strength: Distinct pKa2 Value vs. Maleic and Succinic Acid

The second dissociation constant (pKa2) for fumaric acid is 4.40, which is significantly different from both its cis-isomer maleic acid (pKa2 = 6.10) and its saturated analog succinic acid (pKa2 = 5.60) [1]. This lower pKa2 means fumaric acid is a stronger acid in its second dissociation step, providing a distinct buffering profile and titratable acidity range.

Acidulant Buffering pH Control

Antimicrobial Efficacy: Lower MIC Against Key Pathogens vs. General Organic Acids

In a study on foodborne pathogens, fumaric acid demonstrated a potent bactericidal effect, achieving significant (P < 0.05) reduction of E. coli O157:H7 populations in apple cider at a concentration of just 0.10% (wt/vol) at pH 3.3, whereas citric and malic acid showed no effect under the same conditions [1]. Further, pure fumaric acid showed MIC values as low as 75 µg/mL against Staphylococcus aureus and 150 µg/mL against several Gram-negative bacteria [2]. While a direct head-to-head MIC comparison with maleic acid is not available under identical food-model conditions, available data show maleic acid's MIC against Listeria monocytogenes (WT 10403S) is in the range of 25-34 mM (approx. 2.9-3.9 mg/mL) , which is significantly higher than fumaric acid's potency against S. aureus and E. coli.

Antimicrobial Preservation Shelf-Life

Sensory Profile: Persistent Sourness with Lower Astringency

Fumaric acid provides a more persistent sourness than other common food acids at the same concentration [1]. In sensory studies, fumaric acid is ranked as having a higher sourness intensity relative to lactic acid, along with malic acid, compared to citric acid [2]. Furthermore, fumaric acid is reported to be one of the least astringent organic acids, unlike succinic acid which is characterized by a bitter taste [3].

Sensory Flavor Acidulant

High-Value Application Scenarios for Fumaric Acid Based on Verified Differentiation


Thermally Processed Dry Mixes and Bakery Products

Leverage fumaric acid's high melting point (286-302°C) and superior thermodynamic stability (22.7 kJ/mol lower heat of combustion than maleic acid) for applications requiring high-temperature processing. In baking powders and dry beverage mixes, fumaric acid remains stable, preventing premature reactions and ensuring consistent leavening and acidulant performance throughout shelf life [1].

Low-pH, High-Stability Beverages and Ciders

Utilize fumaric acid's potent antimicrobial activity (significant reduction of E. coli O157:H7 at 0.10% concentration) and distinct pKa2 (4.40) to formulate shelf-stable, acidified beverages. Unlike citric or malic acid, fumaric acid provides both effective preservation and a persistent, clean sourness, making it ideal for apple cider and functional drinks requiring a 5-log pathogen reduction [2].

Controlled-Release Pharmaceutical and Nutraceutical Formulations

Exploit fumaric acid's extremely low aqueous solubility (0.63 g/100 mL) to design controlled-release matrices or as a precursor for fumarate esters. Its solubility profile, which is over 100-fold lower than maleic acid, ensures slow dissolution and sustained delivery of active pharmaceutical ingredients, while its high purity grades (e.g., USP-NF) meet stringent regulatory requirements [3].

Specialty Confectionery and Gelatin Desserts

Capitalize on fumaric acid's unique sensory profile—high sourness intensity with persistent aftertaste and low astringency—to create long-lasting sour confections and gelatin-based desserts. Its low solubility provides a delayed sour impact, and its acidity profile is ideal for controlling gel texture in pectin-based systems, offering a distinct alternative to citric or tartaric acid [4].

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